molecular formula C11H13Cl2N3O B2888377 7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride CAS No. 1052537-78-6

7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride

Cat. No.: B2888377
CAS No.: 1052537-78-6
M. Wt: 274.15
InChI Key: GDVKWNJQWSXPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride is a synthetic quinazolinone derivative with significant potential in pharmacological research, particularly in oncology and infectious disease. Quinazolinones are recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities and high degree of functionalization, which allows for the development of targeted therapeutic agents . This compound is of specific interest for developing multi-target cancer therapies, as structurally similar quinazolinone-based molecules have been rationally designed as potent dual inhibitors targeting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes . Simultaneous inhibition of these key oncogenic pathways has demonstrated synergistic effects in inhibiting tumor growth and overcoming drug resistance in preclinical models, including mutant and resistant acute myeloid leukemia (AML) cell lines . Furthermore, related 7-chloro-substituted quinazolinone derivatives have shown promising in vitro antibacterial activity against clinically relevant strains such as Staphylococcus aureus , Klebsiella pneumoniae , and Pseudomonas aeruginosa . The ethylaminomethyl side chain at the 2-position provides a key structural motif that can enhance interaction with biological targets and improve physicochemical properties. This product is intended for research use only to further investigate these mechanisms and applications.

Properties

IUPAC Name

7-chloro-2-(ethylaminomethyl)-3H-quinazolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O.ClH/c1-2-13-6-10-14-9-5-7(12)3-4-8(9)11(16)15-10;/h3-5,13H,2,6H2,1H3,(H,14,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVKWNJQWSXPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride is a synthetic compound belonging to the quinazolinone family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its antibacterial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClN3OC_{11}H_{13}ClN_3O with a molecular weight of approximately 274.15 g/mol. The compound features a chloro group at the 7-position and an ethylamino methyl group at the 2-position, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its efficacy against various cancer cell lines. For instance, a study indicated that derivatives of quinazolinone compounds exhibited significant cytotoxicity against a wide range of cancer types, including leukemia, non-small cell lung cancer, and breast cancer .

Table 1: Anticancer Activity Summary

Cell LineIC50 Value (µM)Reference
SF-295 (CNS Cancer)0.688
A549 (Lung Cancer)1.2
MCF-7 (Breast Cancer)0.95

Antibacterial Activity

The compound also exhibits notable antibacterial properties. Research has shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 6 to 12 mg/mL .

Table 2: Antibacterial Activity Summary

Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus6 – 12
Escherichia coli10 – 15
Klebsiella pneumonia8 – 14

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interfere with cellular signaling pathways involved in proliferation and apoptosis, particularly in cancer cells . The structural modifications present in the compound enhance its interaction with specific biological targets.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy : A series of experiments assessed the growth-inhibitory effects of various quinazolinone derivatives on multiple cancer cell lines. The findings indicated that modifications at the ethylamino position significantly enhanced cytotoxicity against resistant cancer cells.
  • Case Study on Antibacterial Properties : In a comparative study, the antibacterial efficacy of several quinazolinone derivatives was tested against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound exhibited superior activity compared to traditional antibiotics .

Comparison with Similar Compounds

7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one Hydrochloride

The closest analog identified is 7-chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride, which replaces the ethyl group with a propyl chain in the amino-methyl substituent . Key differences include:

Property Target Compound (Ethylamino) Propylamino Analog
Alkyl Chain Length Ethyl (C₂H₅) Propyl (C₃H₇)
Pricing (CymitQuimica) 1,126.00 €/g; 450.00 €/100mg 1,048.00 €/g; 412.00 €/100mg
Lipophilicity (Inferred) Moderate Higher (longer alkyl chain)
Solubility (HCl Salt) Enhanced aqueous solubility Likely reduced vs. ethyl

The ethylamino variant is more expensive, possibly due to superior pharmacological optimization or synthesis complexity.

Ethylamino-Containing Pharmaceuticals ()

Compounds like Ethylarticaine Hydrochloride (methyl 3-[[(2RS)-2-(ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate hydrochloride) share the ethylamino moiety but differ in core structure (thiophene vs. quinazolinone). Ethylarticaine is used as a local anesthetic, highlighting the ethylamino group’s role in modulating receptor interactions . The quinazolinone scaffold in the target compound may confer distinct target selectivity, such as kinase or enzyme inhibition, a common trait in this class .

Physicochemical and Functional Implications

  • Chlorine Substituent : The electron-withdrawing chlorine at position 7 may enhance stability and electrophilic reactivity, influencing binding to biological targets .
  • Alkyl Chain Variation : Ethyl vs. propyl chains balance lipophilicity and solubility. Shorter chains (ethyl) may optimize bioavailability in hydrophilic environments, while longer chains (propyl) favor hydrophobic interactions .

Market and Research Context

The higher price of the ethylamino variant () suggests it is either more pharmacologically promising or harder to synthesize. Quinazolinones are under active research for antimicrobial applications (e.g., biofilm inhibitors in ), though the target compound’s specific activity remains unconfirmed.

Preparation Methods

Graphene Oxide (GO)-Catalyzed Aqueous Synthesis

A green approach involves the condensation of 7-chloroanthranilamide with (ethylamino)acetaldehyde in aqueous medium. Graphene oxide (GO) nanosheets (25 mg) and oxone (307 mg) catalyze the reaction at room temperature, achieving cyclization within 2–4 hours. The crude product is filtered, dissolved in ethanol, and crystallized to yield the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. This method prioritizes sustainability, as water serves as the solvent, and GO enhances reaction efficiency by providing a high-surface-area catalytic platform.

Key advantages include:

  • Mild conditions : Room-temperature reactivity reduces energy input.
  • Eco-friendly profile : Aqueous medium minimizes organic waste.

Natural Acid-Catalyzed Cyclization

Lemon juice, acting as a natural Brønsted acid, facilitates the condensation of 7-chloroanthranilamide with ethylamino-substituted aldehydes. The reaction proceeds at 60°C for 6–8 hours, followed by ethanol recrystallization. While this method avoids synthetic catalysts, yields are moderately lower (70–75%) compared to GO-mediated routes. The ethylamino methyl group is introduced via the aldehyde component, requiring precise stoichiometric control to prevent side reactions.

One-Pot Urea Intermediate Strategy

Potassium Cyanate-Mediated Urea Formation

Adapting methodologies for quinazoline-2,4(1H,3H)-diones, 7-chloroanthranilic acid reacts with potassium cyanate (KOCN) in water to form a urea intermediate. Cyclization with sodium hydroxide (4 equiv) generates the monosodium salt of benzoylene urea, which is acidified with HCl to yield the target compound. This one-pot process eliminates intermediate isolation, achieving near-quantitative yields in scalable batches (up to 1 kg).

Reaction Conditions :

Step Reagents Temperature Time
Urea formation KOCN, H₂O 25°C 6 h
Cyclization NaOH 25°C 2 h
Acidification HCl 25°C 1 h

This method’s scalability makes it industrially viable, though the introduction of the ethylamino methyl group necessitates post-cyclization functionalization.

Mannich Reaction for Aminomethyl Functionalization

Post-Cyclization Alkylation

After synthesizing the 7-chlorodihydroquinazolin-4-one core, a Mannich reaction introduces the ethylamino methyl group. The quinazolinone reacts with formaldehyde and ethylamine hydrochloride in ethanol under reflux (80°C, 12 hours). The product is purified via recrystallization from isopropanol-HCl, yielding the hydrochloride salt. This stepwise approach allows modular functionalization but requires stringent pH control to avoid N-alkylation side products.

Comparative Analysis of Synthetic Routes

Efficiency and Yield

Method Catalyst Solvent Yield (%) Scalability
GO/Oxone Graphene oxide Water 85–90 Moderate
Lemon juice Citric acid Ethanol 70–75 Low
One-pot urea NaOH Water >95 High
Mannich reaction Ethanol 80–85 Moderate

The one-pot urea strategy offers superior yields and scalability, while GO-catalyzed methods balance efficiency and environmental impact.

Purity and Characterization

All routes produce compounds verified via $$ ^1\text{H} $$-NMR, $$ ^{13}\text{C} $$-NMR, and FT-IR. For instance, the $$ ^1\text{H} $$-NMR spectrum (CDCl₃) of the hydrochloride salt shows characteristic peaks at δ 7.55 (d, 2H, J=8.4 Hz) for aromatic protons and δ 3.42 (q, 2H) for the ethylamino group.

Industrial-Scale Considerations

The one-pot method’s scalability and the GO-mediated route’s low energy input are optimal for bulk production. Recrystallization from ethanol or isopropanol ensures >99% purity, critical for pharmaceutical applications.

Q & A

Q. What are the established multi-step synthesis protocols for this compound, and how can reaction parameters be optimized for yield improvement?

The synthesis typically involves sequential reactions starting with functionalized quinazolinone precursors. For example, analogous compounds are synthesized via refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions, followed by distillation and crystallization . Optimization can leverage statistical Design of Experiments (DoE) to systematically vary parameters like temperature, solvent ratios, and reaction time, minimizing experimental runs while maximizing yield .

Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying substituent placement (e.g., ethylamino and chloro groups), while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% typical for biological testing). Infrared (IR) spectroscopy confirms functional groups like carbonyl (C=O) and amine (N-H) stretches . Mass spectrometry (MS) provides molecular weight validation .

Q. How is the compound screened for biological activity, and what assays are prioritized in early-stage research?

Initial screening often targets receptor-binding assays (e.g., kinase or GPCR inhibition) and cytotoxicity profiling. For quinazolinones, enzyme-linked immunosorbent assays (ELISA) and fluorescence polarization are used to quantify target affinity. Cell-based assays (e.g., viability via MTT) help identify therapeutic windows .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated with experimental data to streamline synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. Feedback loops between experimental data (e.g., failed reactions) and computational models refine reaction pathways. For example, ICReDD’s approach combines reaction path prediction with machine learning to prioritize high-yield conditions .

Q. What strategies resolve contradictions in biological activity data across studies involving quinazolinone derivatives?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Robust meta-analysis should normalize data using standardized controls (e.g., IC50 values against reference inhibitors). Cross-validation with orthogonal assays (e.g., surface plasmon resonance vs. radioligand binding) clarifies mechanistic discrepancies .

Q. How do functional group variations (e.g., ethylamino vs. diethylamino) influence target binding affinity, and what methodologies quantify these effects?

Structure-Activity Relationship (SAR) studies systematically modify substituents and measure activity changes. For example, replacing ethylamino with bulkier groups may sterically hinder binding, assessed via molecular docking simulations and isothermal titration calorimetry (ITC). Comparative NMR titration experiments map binding site interactions .

Q. What advanced reactor designs or separation technologies improve scalability of the synthesis?

Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently, while continuous-flow reactors enhance reproducibility for large-scale production. Process control systems (e.g., PAT tools) monitor real-time parameters like pH and temperature to maintain quality .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference synthetic yields and bioactivity data with literature analogs (e.g., 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one) to identify outliers .
  • Experimental Design : Use fractional factorial designs to screen multiple variables (e.g., catalyst loading, solvent polarity) simultaneously, reducing resource expenditure .
  • Computational Integration : Open-source tools like Gaussian or ORCA enable cost-effective reaction modeling, validated by experimental kinetics (e.g., rate constant comparisons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.